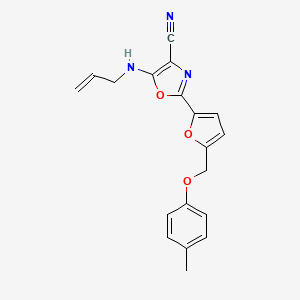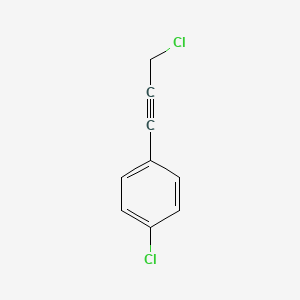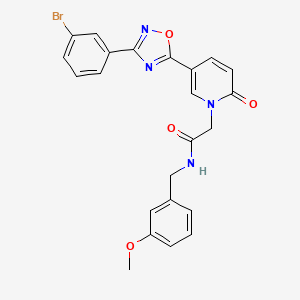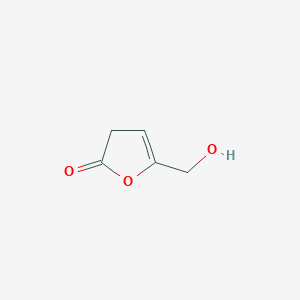
5-(Allylamino)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Allylamino)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile, also known as ATOC, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. ATOC is a member of the oxazole family of compounds and has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. In
Applications De Recherche Scientifique
Synthesis and Properties
Chemical Synthesis and Reactivity : Oxazole derivatives, including those with complex substituents, have been synthesized and studied for their chemical properties and reactivity. For instance, the synthesis and properties of 5-alkylamino-2-(phthalimidoalkyl)-1,3-oxazole-4-carbonitriles have been explored, demonstrating the formation of compounds with varying substituents and their potential for further chemical transformations (Chumachenko, Shablykin, Vasilenko, & Brovarets, 2011). These studies suggest a framework for synthesizing oxazole derivatives with specific functional groups that could be tailored for various scientific applications.
Regioselective Synthesis : The development of methods for the regioselective synthesis of oxazole derivatives, such as the reaction of chloro-N-(cyanovinyl)acetamide with amines to form new substituted oxazoles, highlights the versatility of these compounds in chemical synthesis (Shablykin, Volosheniuk, & Brovarets, 2018). These methodologies enable the creation of compounds with specific structural features, which can be crucial for their application in material science, medicinal chemistry, and other fields.
Potential Pharmacological Applications
Neuropharmacological Activities : Research into oxazole derivatives has also extended into their potential neuropharmacological activities. For example, the synthesis and evaluation of isoxazoline derivatives as antidepressant and anti-anxiety agents show the potential therapeutic applications of these compounds (Kumar, 2013). Such studies indicate the possibility of developing new drugs based on oxazole and isoxazoline frameworks for treating neurological disorders.
Anticancer Activities : Oxazole derivatives have been explored for their anticancer activities, with some compounds showing promising results in inhibiting the growth of cancer cell lines. The synthesis, characterization, and in vitro evaluation of 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles demonstrate their potential as novel anticancer agents (Kachaeva, Pilyo, Zhirnov, & Brovarets, 2018). These findings suggest the relevance of oxazole derivatives in developing new treatments for cancer, highlighting the importance of chemical synthesis in drug discovery.
Propriétés
IUPAC Name |
2-[5-[(4-methylphenoxy)methyl]furan-2-yl]-5-(prop-2-enylamino)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-3-10-21-18-16(11-20)22-19(25-18)17-9-8-15(24-17)12-23-14-6-4-13(2)5-7-14/h3-9,21H,1,10,12H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUCAOCOHXQWMCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=CC=C(O2)C3=NC(=C(O3)NCC=C)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Benzylpiperazin-1-yl)methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one](/img/structure/B2397192.png)
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B2397194.png)
![2-{[2-(Dimethylamino)cyclopentyl]oxy}pyridine-4-carbonitrile](/img/structure/B2397196.png)

![2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2397198.png)
![8-fluoro-5-(2-fluorobenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2397200.png)


![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxypropanamide](/img/structure/B2397206.png)
![Ethyl 4-[(2,6-dioxopiperidin-3-yl)carbamoyl]-1,3-thiazole-2-carboxylate](/img/structure/B2397208.png)
![N-(3,4-dimethoxyphenyl)-2-{[2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2397209.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide](/img/structure/B2397211.png)